6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine
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Overview
Description
6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group at the 3-position of the pyridine ring, along with chloro and chlorophenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the substitution of the amino group at the 2-position with a chlorophenylmethyl group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid for the nitration step. The substitution reaction may require the use of bases and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of 6-chloro-N-[(2-chlorophenyl)methyl]-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-chloro-N-[(2-chlorophenyl)methyl]-3-aminopyridin-2-amine.
Scientific Research Applications
6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The chloro and chlorophenylmethyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-nitropyridine: Lacks the chlorophenylmethyl group, making it less complex.
3-nitropyridine: Lacks both the chloro and chlorophenylmethyl groups, making it a simpler structure.
6-chloro-3-nitropyridin-2-amine: Similar but lacks the chlorophenylmethyl group.
Uniqueness
6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine is unique due to the presence of both chloro and chlorophenylmethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-9-4-2-1-3-8(9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFLJDUQPNVAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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